Diethyl malonate is an organic compound classified as a diethyl ester of malonic acid, with the chemical formula C₇H₁₂O₄. It is a colorless liquid that possesses a fruity, apple-like odor and is slightly soluble in water while being readily soluble in organic solvents such as alcohol, ether, and chloroform . This compound occurs naturally in various fruits, including grapes and strawberries, and is utilized in the fragrance industry due to its aromatic properties .
The structure of diethyl malonate features two ethoxy groups attached to a central methylene group flanked by two carbonyl (C=O) groups. The presence of these carbonyl groups significantly enhances the acidity of the hydrogen atom on the methylene group, making it more reactive in various
Diethyl malonate has been studied for its biological properties and potential applications in pharmacology. It acts as an intermediate in synthesizing various pharmaceutical compounds, including sedatives and anticonvulsants like barbiturates . Additionally, it has been identified in certain foods and beverages, suggesting possible roles in flavor profiles .
Several methods exist for synthesizing diethyl malonate:
Diethyl malonate has diverse applications across various fields:
Research indicates that diethyl malonate interacts with various nucleophiles due to its reactive methylene group. Studies have shown that it can form carbanions that participate in nucleophilic substitution reactions with electrophiles, facilitating complex organic syntheses . Additionally, its ability to undergo hydrolysis makes it a useful reagent for generating carboxylic acids from esters.
Diethyl malonate shares structural similarities with several other compounds, particularly other esters of dicarboxylic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Malonic Acid | C₃H₄O₄ | A simple dicarboxylic acid; precursor to diethyl malonate |
Dimethyl Malonate | C₆H₁₀O₄ | Similar structure but with methyl groups; used similarly |
Diisopropyl Malonate | C₉H₁₈O₄ | Contains isopropyl groups; exhibits different reactivity |
Ethyl Acetoacetate | C₆H₈O₄ | Another β-keto ester; used extensively in organic synthesis |
Diethyl malonate is unique due to its specific reactivity profile, particularly its ability to form stable carbanions at the methylene position adjacent to two carbonyl groups. This characteristic allows for versatile synthetic applications not as readily available with similar compounds.
Diethyl malonate, with the molecular formula C₇H₁₂O₄ and molecular weight of 160.17 g/mol, exhibits a distinctive molecular geometry characterized by two ethyl ester groups attached to a central methylene carbon [1] [2]. The molecule adopts a configuration where the central methylene group (-CH₂-) is positioned between two carbonyl groups (-C=O-), creating a 1,3-dicarbonyl system that significantly influences its chemical behavior [3].
The molecular geometry of diethyl malonate features an aliphatic acyclic framework where the central carbon atom maintains sp³ hybridization [4]. The two carbonyl groups are oriented to minimize steric hindrance while maximizing electronic stabilization through resonance effects. The ethyl ester groups extend from the carbonyl carbons, creating a relatively linear arrangement that allows for optimal orbital overlap and electronic delocalization.
Resonance stabilization plays a crucial role in the chemical behavior of diethyl malonate. When deprotonated at the central methylene position, the resulting carbanion exhibits extensive resonance stabilization through delocalization across both carbonyl groups [3] [5]. This stabilization is evidenced by three distinct resonance forms where the negative charge is distributed between the central carbon and the oxygen atoms of both carbonyl groups. The resonance stabilization significantly enhances the stability of the enolate intermediate, making diethyl malonate an excellent substrate for various synthetic transformations [6] [7].
The α-hydrogen atoms located on the central methylene carbon of diethyl malonate exhibit remarkable acidity with a pKa value of 13.5 [8]. This enhanced acidity, which is up to 30 orders of magnitude greater than typical alkyl hydrogen atoms, results from the electron-withdrawing effects of the two adjacent carbonyl groups [3] [5]. The presence of two carbonyl groups in the β-position relative to the methylene carbon creates a powerful inductive effect that stabilizes the conjugate base formed upon deprotonation.
The mechanism of carbanion formation involves abstraction of one of the α-hydrogen atoms by a suitable base, commonly sodium ethoxide in ethanol [6]. Since diethyl malonate is a 1,3-dicarbonyl compound, it can be readily deprotonated using sodium ethoxide as a base, with the pKa of 12.6 making this transformation thermodynamically favorable [6]. The resulting enolate anion benefits from extensive resonance stabilization, where the negative charge is delocalized across both carbonyl oxygen atoms and the central carbon atom.
The carbanion formation is fundamental to the malonic ester synthesis, where the stabilized enolate acts as a nucleophile in subsequent alkylation reactions [7] [9]. The doubly stabilized nature of the enolate makes it particularly reactive toward electrophiles while maintaining sufficient stability for synthetic manipulation. This dual stabilization through both inductive and resonance effects explains why diethyl malonate serves as such an effective synthetic intermediate in organic chemistry.
Property | Value | Notes |
---|---|---|
Boiling Point | 199°C | At standard atmospheric pressure |
Melting Point | -50°C to -51°C | Liquid at room temperature |
Density (25°C) | 1.055 g/mL | Higher than water |
Refractive Index (20°C) | 1.413-1.416 | Typical for organic esters |
Flash Point | 212°F (100°C) | Combustible liquid |
Vapor Pressure (40°C) | 1 mmHg | Low volatility |
Vapor Density | 5.52 (vs air) | Heavier than air |
Diethyl malonate exists as a colorless liquid at room temperature with a characteristic sweet ester odor [8] [10]. The compound exhibits a boiling point of 199°C, which is relatively high for a compound of its molecular weight due to intermolecular dipole-dipole interactions between the polar carbonyl groups [11] [8] [12]. The melting point ranges from -50°C to -51°C, indicating that the compound remains liquid under normal ambient conditions [11] [13] [8].
The density of diethyl malonate is 1.055 g/mL at 25°C, making it denser than water [11] [14] [8]. This relatively high density reflects the presence of multiple oxygen atoms and the compact molecular structure. The refractive index ranges from 1.413 to 1.416 at 20°C, which is consistent with the electronic properties of the ester functional groups [14] [12].
Regarding solubility characteristics, diethyl malonate exhibits limited solubility in water with a value of 2.08 g/100 mL at 20°C [8] [10]. This relatively low water solubility is attributed to the hydrophobic nature of the ethyl groups, despite the presence of polar carbonyl functionalities. However, the compound is miscible with ethanol, diethyl ether, chloroform, and benzene, demonstrating its compatibility with organic solvents [8] [10]. The dielectric constant of 7.9 at 21°C indicates moderate polarity, consistent with its solubility profile [8].
Frequency (cm⁻¹) | Assignment | Intensity | Notes |
---|---|---|---|
1757 | C=O stretch (symmetric) | Strong | Higher frequency band |
1740 | C=O stretch (antisymmetric) | Strong | Lower frequency band |
2800-3000 | C-H stretch (alkyl) | Medium-Strong | Aliphatic region |
1000-1300 | C-O stretch | Medium | Ester C-O bonds |
The infrared spectrum of diethyl malonate exhibits a characteristic double carbonyl stretching pattern that distinguishes it from simple esters [15] [16]. Two distinct C=O stretching bands are observed at 1757 cm⁻¹ and 1740 cm⁻¹, with the higher frequency band representing the symmetric stretch and the lower frequency band corresponding to the antisymmetric stretch [15] [16]. This splitting of the carbonyl band, with a separation of approximately 17 cm⁻¹, is attributed to vibrational coupling between the two carbonyl groups rather than rotational isomerism or enolization effects [15] [17].
The appearance of dual carbonyl bands in malonate esters has been extensively studied and confirmed to result from vibrational coupling of the carbonyl stretching frequencies [17] [16]. Temperature-dependent studies have shown that both bands persist across different temperatures, supporting the vibrational coupling mechanism rather than conformational equilibrium [17]. The intensity and position of these bands can vary slightly depending on the measurement conditions and solvent used, but the characteristic splitting pattern remains consistent.
Additional important absorption bands include the aliphatic C-H stretching region between 2800-3000 cm⁻¹, which encompasses the methylene and methyl C-H stretches of the ethyl groups and central CH₂ [18] [19]. The ester C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, providing confirmation of the ester functional groups [18] [19]. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms that diethyl malonate does not exist in an enolic form under normal conditions [16].
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
3.36 | Singlet | 2H | Central CH₂ |
4.24 | Quartet | 4H | OCH₂CH₃ |
1.29 | Triplet | 6H | OCH₂CH₃ |
The ¹H NMR spectrum of diethyl malonate, typically recorded in CDCl₃, exhibits a characteristic three-signal pattern that reflects the molecular symmetry [20] [21]. The central methylene protons appear as a singlet at 3.36 ppm, integrating for two hydrogens [20]. This chemical shift is significantly downfield compared to typical alkyl methylene groups due to the deshielding effect of the two adjacent carbonyl groups. The singlet multiplicity indicates that these protons are equivalent and do not couple with neighboring protons.
The ethyl ester groups produce the classic ethyl ester pattern observed in NMR spectroscopy [22] [23]. The methylene protons of the ethyl groups (OCH₂CH₃) appear as a quartet at 4.24 ppm, integrating for four hydrogens total (two from each ethyl group) [20] [22]. This quartet results from coupling with the three equivalent protons of the adjacent methyl group, following the n+1 rule for spin-spin coupling. The downfield chemical shift reflects the deshielding effect of the adjacent oxygen atom.
The methyl protons of the ethyl groups (OCH₂CH₃) produce a triplet at 1.29 ppm, integrating for six hydrogens [20] [22]. This triplet multiplicity arises from coupling with the two protons of the adjacent methylene group. The chemical shift is typical for methyl groups attached to oxygen in ester functionalities, falling within the expected range for ethyl esters [24] [25].
Chemical Shift (ppm) | Assignment | Notes |
---|---|---|
158.5 | C=O | Carbonyl carbons |
62.8 | OCH₂ | Ethyl methylene carbons |
41.9 | Central CH₂ | Central methylene carbon |
14.0 | CH₃ | Ethyl methyl carbons |
The ¹³C NMR spectrum of diethyl malonate reveals four distinct carbon environments, reflecting the molecular symmetry [26] [27]. The carbonyl carbons appear at 158.5 ppm, which is characteristic for ester carbonyl groups [27]. This chemical shift is consistent with the electron-deficient nature of the carbonyl carbon in ester functionalities and confirms the presence of two equivalent ester groups.
The central methylene carbon resonates at 41.9 ppm, which is significantly downfield compared to typical alkyl methylene carbons. This deshielding effect results from the electron-withdrawing influence of the two adjacent carbonyl groups, which reduce the electron density around the central carbon. The position of this signal is diagnostic for the malonate structure and confirms the 1,3-dicarbonyl arrangement.
The ethyl groups contribute two additional signals: the methylene carbons (OCH₂) appear at 62.8 ppm, and the methyl carbons (CH₃) resonate at 14.0 ppm [27]. These chemical shifts are typical for ethyl ester groups, with the methylene carbon showing significant deshielding due to its attachment to the electronegative oxygen atom, while the methyl carbon appears in the expected aliphatic region.
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
160 | 1.1 | M⁺- (molecular ion) |
133 | 33.8 | [M-C₂H₃]⁺ |
115 | 58.8 | [M-OC₂H₅]⁺ |
87 | 10.0 | [M-CO₂C₂H₅]⁺ |
61 | 8.3 | [CO₂C₂H₅]⁺ |
43 | 70.0 | [C₂H₃O]⁺ |
29 | 100.0 | [CHO]⁺ (base peak) |
The mass spectrum of diethyl malonate exhibits a molecular ion peak at m/z 160, corresponding to the molecular weight of the compound [26] [20]. However, this molecular ion peak appears with relatively low intensity (1.1%), indicating that the molecular ion is highly unstable and readily undergoes fragmentation under electron impact conditions [26]. This instability is characteristic of compounds containing multiple ester functionalities, which provide several favorable fragmentation pathways.
The base peak appears at m/z 29, corresponding to the formyl cation [CHO]⁺ [26] [20]. This fragment represents 100% relative intensity and arises from the cleavage of the ester bonds and subsequent rearrangement processes. The prominence of this peak reflects the stability of the formyl cation and its favorable formation through multiple fragmentation pathways involving the ester groups.
Significant fragmentation patterns include the loss of ethoxy groups, evidenced by the peak at m/z 115 ([M-OC₂H₅]⁺) with 58.8% relative intensity [26]. The loss of an ethoxycarbonyl group produces the fragment at m/z 87 ([M-CO₂C₂H₅]⁺) with 10.0% intensity. Additional notable fragments include m/z 133 resulting from the loss of an ethyl radical ([M-C₂H₃]⁺) with 33.8% intensity, and m/z 43 corresponding to the acetyl cation [C₂H₃O]⁺ with 70.0% intensity [26].
Irritant